Comparative Physicochemical Properties: 3- vs. 4-Substituted Piperazine Isomers
The target compound exhibits a significantly lower computed lipophilicity (XLogP3 = 2.7) compared to its 4-position positional isomer (XLogP3 = 3.4) [1][2]. Additionally, the target compound possesses one hydrogen bond donor (HBD), whereas the 4-isomer has zero HBD [1][2]. These differences are critical for anticipating solubility, permeability, and overall drug-likeness profiles during lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 352437-09-3): 3.4 |
| Quantified Difference | Δ = 0.7 units (lower lipophilicity) |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2019.06.18) and XLogP3 (PubChem release 2025.09.15) respectively |
Why This Matters
A lower LogP value directly correlates with improved aqueous solubility and reduced non-specific binding, key criteria for selecting building blocks in hit-to-lead campaigns [1][2].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 70701069, tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate. Retrieved April 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11824027, Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate. Retrieved April 23, 2026. View Source
